2-Fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol
Description
Significance of Thiazole (B1198619) and Fluorophenol Moieties in Chemical Scaffolds
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry. It is a key component in a variety of FDA-approved drugs, demonstrating a wide range of biological activities. globalresearchonline.net Thiazole derivatives are known to exhibit anticancer, antibacterial, antiviral, antimalarial, and anti-inflammatory properties. wisdomlib.orgnih.gov The versatility of the thiazole ring allows it to serve as a scaffold for the development of new therapeutic agents. wisdomlib.org For instance, the thiazole nucleus is present in anticancer drugs like Dasatinib and Tiazofurin, as well as the anti-HIV medication Ritonavir. globalresearchonline.net
The incorporation of a fluorophenol moiety further enhances the potential of this chemical scaffold. Fluorine substitution is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. The high electronegativity of fluorine can influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. youtube.com Specifically, fluorophenol derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. tandfonline.com The presence of a fluorine atom can lead to enhanced biological activity and improved pharmacokinetic profiles.
The combination of these two moieties in 2-Fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol suggests a molecule with potential for diverse biological activities, making it a prime candidate for further investigation in drug discovery programs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1049605-13-1 |
| Molecular Formula | C₁₀H₈FNOS |
| Molecular Weight | 209.24 g/mol |
Overview of Research Trajectories for Complex Heterocyclic Phenols
The development of synthetic methodologies for complex heterocyclic compounds is a major focus of contemporary organic chemistry. rsc.org Researchers are continually exploring novel, efficient, and sustainable methods for the synthesis of these intricate molecular architectures. nih.gov The synthesis of phenol (B47542) derivatives, in particular, is an active area of research due to their potential as building blocks for bioactive natural products and polymers. nih.gov
Current research trends in this area include the use of metal-catalyzed cross-coupling reactions, C-H activation, and photoredox catalysis to construct complex molecular frameworks. rsc.org For phenolic compounds, innovative strategies are being developed to overcome challenges associated with selective functionalization. nih.gov The synthesis of complex heterocyclic phenols, such as this compound, likely involves multi-step sequences that may include the formation of the thiazole ring followed by its coupling to a suitably functionalized fluorophenol precursor.
The trajectory of research for compounds like this compound is anticipated to involve not only the optimization of their synthesis but also the thorough investigation of their biological properties. This includes screening for a wide range of therapeutic activities and studying their structure-activity relationships to identify lead compounds for drug development.
Table 2: Key Research Areas for Heterocyclic Phenols
| Research Area | Focus |
| Synthetic Methodology | Development of novel and efficient synthetic routes. |
| Medicinal Chemistry | Exploration of biological activities and potential therapeutic applications. |
| Materials Science | Investigation of properties for applications in polymers and electronics. |
| Agrochemicals | Development of new pesticides and herbicides. |
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNOS/c1-6-12-9(5-14-6)7-2-3-10(13)8(11)4-7/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDXQEHDLAFUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278669 | |
| Record name | 2-Fluoro-4-(2-methyl-4-thiazolyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049605-13-1 | |
| Record name | 2-Fluoro-4-(2-methyl-4-thiazolyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049605-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-(2-methyl-4-thiazolyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluoro 4 2 Methyl 1,3 Thiazol 4 Yl Phenol and Analogues
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of 2-Fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol suggests several key disconnections to identify plausible starting materials. The primary disconnection can be made at the C-C bond between the phenol (B47542) and thiazole (B1198619) rings. This leads to two main synthetic strategies:
Strategy A: Formation of the Aryl-Thiazole Bond: This approach involves the coupling of a pre-functionalized fluorophenol derivative and a suitable thiazole synthon. Key precursors for this strategy would be a 2-fluoro-4-halophenol (e.g., 2-fluoro-4-bromophenol) and a 2-methylthiazole (B1294427) derivative amenable to cross-coupling reactions, such as a boronic acid, a stannane, or a terminal alkyne.
Strategy B: Construction of the Thiazole Ring on a Phenolic Precursor: This strategy involves building the thiazole ring onto a fluorophenol molecule that already contains a suitable functional group at the 4-position. A key precursor for this route would be a 2-fluoro-4-(haloacetyl)phenol, which can then undergo cyclization with a thioamide.
Based on these strategies, the following key precursors are identified:
| Precursor Name | Chemical Structure | Role in Synthesis |
| 2-Fluoro-4-bromophenol | Br-C₆H₃(F)-OH | Aryl halide partner in cross-coupling reactions. |
| 2-Methyl-1,3-thiazole | C₄H₅NS | Starting material for the synthesis of functionalized thiazole coupling partners. |
| Thioacetamide (B46855) | CH₃CSNH₂ | A key reagent in the Hantzsch thiazole synthesis for introducing the 2-methylthiazole moiety. |
| 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one | CH₃CO-C₆H₃(F)-OH | A precursor for generating an α-haloketone for the Hantzsch synthesis. |
Classical and Modern Synthetic Routes for the Thiazole Moiety
The formation of the 2-methyl-1,3-thiazole ring is a cornerstone of the synthesis of the target compound. Various methods, ranging from classical cyclocondensations to modern cross-coupling and multi-component reactions, can be employed.
Hantzsch Thiazole Synthesis and Variants
The Hantzsch thiazole synthesis is a robust and widely used method for the construction of thiazole rings. The classical approach involves the reaction of an α-haloketone with a thioamide. researchgate.net In the context of synthesizing this compound, this would involve the reaction of an appropriately substituted α-haloketone with thioacetamide.
A plausible reaction scheme would start with 1-(3-fluoro-4-hydroxyphenyl)ethan-1-one. Bromination of this ketone would yield 2-bromo-1-(3-fluoro-4-hydroxyphenyl)ethan-1-one. Subsequent reaction with thioacetamide would lead to the formation of the desired thiazole ring through a cyclocondensation reaction. This method is often high-yielding and straightforward to perform. researchgate.net
| Reactant 1 | Reactant 2 | Product | Conditions |
| 2-Bromo-1-(3-fluoro-4-hydroxyphenyl)ethan-1-one | Thioacetamide | This compound | Typically heated in a solvent like ethanol. |
Palladium-Catalyzed Coupling Reactions for Aryl-Thiazole Linkages
Modern synthetic chemistry offers a powerful toolkit of palladium-catalyzed cross-coupling reactions to form the crucial aryl-thiazole bond. These methods offer high efficiency and functional group tolerance.
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. tcichemicals.com This reaction would involve the coupling of an aryl halide, such as 2-fluoro-4-bromophenol, with a thiazole boronic acid or boronate ester derivative. The requisite 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can be prepared from 4-bromo-2-methylthiazole. The coupling is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and a base. Microwave-assisted Suzuki couplings in aqueous media have been shown to be efficient for thiazole derivatives. chemscene.comresearchgate.net
Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This could be applied by coupling 2-fluoro-4-iodophenol (B1315855) with 2-methyl-4-ethynylthiazole. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. soton.ac.uk
Multi-component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient approach to synthesize complex molecules like substituted thiazoles in a single step from three or more starting materials. nih.govnih.gov These reactions are characterized by high atom economy and operational simplicity. Various MCRs have been developed for the synthesis of thiazole derivatives, often involving the reaction of an aldehyde, an amine, a sulfur source, and another component. nih.govresearchgate.net While a direct MCR for this compound is not explicitly reported, the development of such a convergent strategy could significantly streamline its synthesis.
Introduction of the Fluorophenol Moiety and Functional Group Interconversions
The 2-fluoro-4-substituted phenol moiety is a key component of the target molecule. The introduction of the fluorine atom and the functional group at the 4-position can be achieved through several synthetic routes.
A common strategy is the direct bromination of 2-fluorophenol (B130384) to yield 2-fluoro-4-bromophenol, a key precursor for cross-coupling reactions. This electrophilic aromatic substitution is a well-established transformation.
Alternatively, functional group interconversions can be employed. For instance, a 4-aminophenol (B1666318) could be converted to a 4-bromophenol (B116583) via a Sandmeyer reaction. The fluorine atom can be introduced early in the synthesis, for example, by starting with a commercially available fluorinated building block.
Derivatization Strategies for Structural Diversification and Library Generation
To explore the structure-activity relationships of this compound, derivatization at various positions of the molecule is crucial for generating a chemical library.
Modification of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is a prime site for derivatization. It can be readily converted to ethers or esters through Williamson ether synthesis or esterification reactions, respectively. This allows for the introduction of a wide variety of substituents to probe the effect of steric and electronic properties at this position. nih.gov
Substitution on the Phenol Ring: The fluorine atom's electron-withdrawing effect directs incoming electrophiles to the positions ortho and para to the hydroxyl group. This allows for further functionalization of the aromatic ring, although steric hindrance from the adjacent thiazole group needs to be considered.
Modification of the Thiazole Ring: The methyl group at the 2-position of the thiazole ring can be a point of modification. acs.org For instance, it could be halogenated and subsequently used in further coupling reactions. The thiazole ring itself can also undergo various substitutions, although these reactions can sometimes be challenging. nih.gov
By employing these derivatization strategies, a diverse library of analogues can be synthesized, which is essential for optimizing the biological activity of the parent compound.
Regioselective Functionalization of the Phenyl Ring
The phenyl ring of this compound possesses several positions amenable to functionalization, with the regioselectivity of electrophilic aromatic substitution being governed by the directing effects of the existing substituents: the hydroxyl (-OH), fluoro (-F), and thiazolyl groups.
The hydroxyl group is a strongly activating ortho-, para-director, increasing electron density at positions C3 and C5. Conversely, the fluorine atom is a deactivating ortho-, para-director due to its inductive electron-withdrawing and resonance electron-donating effects. libretexts.org The large thiazolyl substituent at C4 sterically hinders the adjacent C3 and C5 positions. Therefore, electrophilic attack is most likely to occur at the C6 position, which is ortho to the hydroxyl group and meta to the fluorine atom.
Common electrophilic substitution reactions that can be applied to this scaffold include nitration, halogenation, and Friedel-Crafts reactions. The specific outcomes of these reactions on the parent compound are not extensively documented in the literature, but predictions can be made based on the known reactivity of substituted phenols.
A metal-free method for the regioselective oxidative arylation of fluorophenols has been described, which could potentially be adapted for this system. nih.gov This reaction utilizes a hypervalent iodine oxidant and demonstrates that the position of the fluorine atom can control the regioselectivity of the arylation, leading to either 1,2- or 1,4-quinone derivatives. nih.gov
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent/Reaction | Predicted Major Product(s) |
|---|---|
| HNO₃/H₂SO₄ (Nitration) | 2-Fluoro-6-nitro-4-(2-methyl-1,3-thiazol-4-yl)phenol |
| Br₂/FeBr₃ (Bromination) | 6-Bromo-2-fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol |
| RCOCl/AlCl₃ (Acylation) | 6-Acyl-2-fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol |
Modifications of the Thiazole Core
The thiazole ring offers multiple sites for modification, including the C5 position and the 2-methyl group. The reactivity of the thiazole ring is influenced by the electron-donating nature of the methyl group at C2 and the aryl group at C4.
Functionalization at the C5 Position: Electrophilic substitution on the thiazole ring typically occurs at the C5 position, which is the most electron-rich. pharmaguideline.com For 2-alkylthiazoles, direct arylation at the C5 position can be achieved using palladium catalysis with aryl halides. researchgate.net This provides a direct method for introducing further aromatic substituents onto the thiazole core.
Reactions involving the 2-Methyl Group: The methyl group at the C2 position of the thiazole ring is acidic and can be deprotonated by a strong base, such as an organolithium reagent. wikipedia.org The resulting nucleophile can then react with various electrophiles. For instance, condensation reactions with aromatic aldehydes can be performed to introduce new carbon-carbon bonds at this position. pharmaguideline.com
Table 2: Examples of Thiazole Core Modifications
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| C5-Arylation | Aryl bromide, Pd(OAc)₂, KOAc | 5-Aryl-4-(aryl)-2-methylthiazole | researchgate.net |
| C2-Methyl Condensation | 1. Strong Base (e.g., n-BuLi) 2. Aldehyde (R-CHO) | 2-(2-Hydroxyalkyl)-thiazole derivative | pharmaguideline.comwikipedia.org |
Phenolic Hydroxyl Group Transformations
The phenolic hydroxyl group is a versatile functional handle that can undergo a variety of transformations to produce ethers, esters, and other derivatives.
Etherification: Phenolic ethers can be synthesized through reactions such as the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. universalclass.com Various methods exist for the etherification of phenols, including reactions with alkyl carboxylates in the presence of a carboxylic acid salt. google.com For sterically hindered phenols, specific catalysts and conditions may be required to achieve good yields. organic-chemistry.org
Esterification: Esterification of the phenolic hydroxyl group can be achieved by reacting the phenol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. For hindered phenols, which may react slowly, specific coupling agents or catalysts can be employed to facilitate the reaction. google.comorganic-chemistry.org
Conversion to Aryl Halides: The hydroxyl group can be converted into a good leaving group, such as a triflate, which can then be displaced by a halide. A mild, three-step procedure for converting phenols to aryl halides involves transformation to an aryl triflate, followed by palladium-catalyzed conversion to a boronate ester, and subsequent halogenation. organic-chemistry.orgthieme-connect.com
Table 3: Common Transformations of the Phenolic Hydroxyl Group
| Transformation | Reagents | Product Functional Group |
|---|---|---|
| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Ether |
| Esterification | Acyl chloride or Carboxylic acid with coupling agent | Ester |
| Conversion to Aryl Bromide | 1. Tf₂O 2. Bis(pinacolato)diboron, Pd catalyst 3. CuBr₂ | Aryl Bromide |
Advanced Spectroscopic and Crystallographic Investigations of 2 Fluoro 4 2 Methyl 1,3 Thiazol 4 Yl Phenol Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2-Fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.
Proton (¹H) NMR Spectroscopy The ¹H NMR spectrum provides information on the different types of protons in the molecule. The phenolic hydroxyl (-OH) proton is expected to appear as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. msu.edu The aromatic region would feature complex multiplets corresponding to the three protons on the fluoro-phenol ring. Their specific chemical shifts and coupling constants would be influenced by the positions of the hydroxyl, fluoro, and thiazolyl substituents. The proton on the thiazole (B1198619) ring (H-5) would likely appear as a singlet in the aromatic region, typically between 7.0 and 8.0 ppm. researchgate.net The methyl group (-CH₃) attached to the thiazole ring is expected to produce a sharp singlet at a higher field (further upfield), likely in the range of 2.0–3.0 ppm. mdpi.com
Carbon-¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the structure. The chemical shifts are indicative of the carbon's hybridization and electronic environment. bhu.ac.in Aromatic carbons generally resonate between 110 and 170 ppm. oregonstate.edu The carbon atom bonded to the highly electronegative fluorine atom (C-F) and the carbon bonded to the oxygen atom (C-OH) would be found at the downfield end of this range. nih.govlibretexts.org The carbons of the thiazole ring also appear in the aromatic region, with the C-2 carbon (between N and S) typically resonating at a significantly downfield shift (e.g., >160 ppm) due to the influence of the two heteroatoms. mdpi.comnih.gov The carbon of the methyl group would appear far upfield, typically in the range of 10–20 ppm. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenolic -OH | 5.0 - 10.0 (broad s) | - |
| Aromatic -CH | 6.5 - 8.0 (m) | 110 - 165 |
| Thiazole C-H | 7.0 - 8.0 (s) | 115 - 125 |
| Thiazole -CH₃ | 2.0 - 3.0 (s) | 10 - 20 |
| Aromatic C-F | - | 155 - 165 |
| Aromatic C-OH | - | 150 - 160 |
| Aromatic C-Thiazole | - | 125 - 135 |
| Thiazole C-S | - | 140 - 150 |
| Thiazole C=N | - | 160 - 170 |
Note: Values are estimates based on typical chemical shift ranges for the respective functional groups. 's' denotes singlet, 'm' denotes multiplet.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe intermolecular interactions, particularly hydrogen bonding.
Functional Group Identification The FT-IR and Raman spectra of this compound would display characteristic bands corresponding to its constituent parts. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. vscht.cz The stretching vibrations of the C=C bonds within the phenyl ring and the C=N bond of the thiazole ring are expected in the 1400–1650 cm⁻¹ region. researchgate.net A key diagnostic band would be the C-F stretching vibration, which is strong in the IR spectrum and typically appears in the 1100–1300 cm⁻¹ range. The thiazole ring itself has characteristic ring breathing and stretching modes, including contributions from C-S bonds, which are often found in the fingerprint region below 1000 cm⁻¹. nih.gov
Hydrogen Bonding Analysis The most significant feature for studying hydrogen bonding is the O-H stretching band of the phenolic group. In a non-hydrogen-bonded (gas phase or very dilute solution in a non-polar solvent) state, this would appear as a sharp band around 3600 cm⁻¹. However, in the solid state or in concentrated solution, strong intermolecular O-H···N or O-H···O hydrogen bonds cause this band to broaden significantly and shift to a lower frequency, typically appearing in the range of 3200–3500 cm⁻¹. researchgate.netyoutube.com The extent of this shift provides a qualitative measure of the hydrogen bond strength. The formation of hydrogen bonds can also cause shifts in other vibrational modes, such as the C-O stretching and O-H bending frequencies.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=C / C=N Stretch | 1400 - 1650 | Medium to Strong |
| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |
| C-F Stretch | 1100 - 1300 | Strong |
| Thiazole Ring Vibrations | 600 - 1500 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides information about the conjugated π-electron systems within the molecule.
The structure of this compound contains two main chromophores: the fluorophenol ring and the methyl-thiazole ring. The conjugation between these two aromatic systems allows for π → π* electronic transitions. The UV-Vis spectrum, likely recorded in a solvent such as ethanol or methanol, is expected to show one or more strong absorption bands in the UV region, typically between 250 and 350 nm. nih.gov The exact position of the absorption maximum (λmax) and its intensity (molar absorptivity, ε) are sensitive to the extent of conjugation and the presence of auxochromes like the -OH group and heteroatoms. The phenolic hydroxyl group, in particular, can cause a bathochromic (red) shift in the absorption bands. The electronic transitions in related thiazole derivatives are well-documented and arise from the delocalized π-system. science.gov
Table 3: Predicted UV-Vis Absorption Data and Electronic Transitions
| Expected λmax (nm) | Molar Absorptivity (ε) | Type of Transition |
| ~250 - 280 | High | π → π* (Phenyl Ring) |
| ~280 - 350 | High | π → π* (Conjugated System) |
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and the arrangement of molecules in the crystal lattice, revealing key intermolecular interactions.
Table 4: Expected Intermolecular Interactions in the Solid State
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bonding | O-H (Phenol) | N (Thiazole) | A strong, directional interaction that often dictates the primary supramolecular structure. |
| π-π Stacking | Phenyl Ring | Phenyl or Thiazole Ring | Attractive, non-covalent interactions between aromatic rings, contributing to crystal stability. |
| C-H···π Interactions | C-H (Aromatic/Methyl) | Phenyl or Thiazole Ring | Weak interactions where a C-H bond points towards the face of a π-system. |
| Dipole-Dipole | C-F | Various | Interactions involving the polar C-F bond that can influence molecular orientation. |
Computational and Theoretical Chemistry Studies on 2 Fluoro 4 2 Methyl 1,3 Thiazol 4 Yl Phenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
The biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape or conformation. Conformational analysis is performed to identify the most stable conformers (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them. By systematically rotating the key dihedral angles—such as the one between the phenol (B47542) ring and the thiazole (B1198619) ring—a Potential Energy Surface (PES) can be generated. researchgate.net This surface maps the energy of the molecule as a function of its geometry, with the minima on the surface corresponding to stable or metastable conformers. For 2-Fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol, this analysis would reveal the most energetically favorable orientation of the phenolic and thiazole moieties relative to each other, which is crucial for its interaction with biological targets.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. libretexts.orgyoutube.com
The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netmdpi.com For this compound, FMO analysis would identify the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions. DFT calculations on similar thiazole derivatives have been used to determine these parameters. mdpi.comekb.eg
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 | Indicator of chemical reactivity and stability |
Note: The data in the table is illustrative for a representative thiazole derivative and not specific experimental or calculated values for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. irjweb.com
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms (like oxygen and nitrogen). researchgate.netirjweb.com
Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms. irjweb.com
Green regions denote neutral or near-zero potential.
For this compound, an MEP map would likely highlight a negative potential (red) around the phenolic oxygen, the nitrogen atom of the thiazole ring, and the fluorine atom, identifying them as potential sites for hydrogen bonding or coordination. A positive potential (blue) would be expected around the hydroxyl proton.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to establish a correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov These models are built on the principle that the activity of a compound is a function of its physicochemical properties and structural features, which can be quantified by molecular descriptors. nih.gov
To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with experimentally measured biological activities (e.g., inhibitory concentrations) is required. nih.govfrontiersin.org Various descriptors—such as electronic, steric, and lipophilic properties—are calculated for each molecule. slideshare.net Statistical methods are then used to create an equation that relates these descriptors to the observed activity. nih.gov A validated QSAR model can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogues by identifying the key structural features that influence activity. wikipedia.orgnih.gov
Molecular Dynamics Simulations for Conformational Landscapes
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. plos.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment (such as a solvent or a biological receptor). plos.orgnih.gov
For this compound, an MD simulation could be used to explore its conformational landscape in an aqueous environment, revealing the most populated conformations and the flexibility of the molecule. If a protein target is known, MD simulations of the ligand-protein complex can provide critical insights into the stability of the binding pose, identify key intermolecular interactions, and calculate binding free energies, thus explaining the molecular basis of its biological activity.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules. nih.gov
By mapping properties like dnorm (normalized contact distance) onto this surface, specific intermolecular contacts can be identified. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, which are shorter than the van der Waals radii sum. kayseri.edu.tr This analysis can be decomposed into a 2D "fingerprint plot," which summarizes all intermolecular contacts and provides a quantitative percentage contribution for each type of interaction to the total crystal packing. nih.govnih.gov For thiazole derivatives, common interactions include H···H, O···H, N···H, S···H, and C···H contacts, which play crucial roles in stabilizing the crystal structure. nih.gov
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 39.2 |
| C···H/H···C | 25.2 |
| Cl···H/H···Cl* | 11.4 |
| O···H/H···O | 8.0 |
| S···H/H···S | 5.1 |
Note: This data is from a published analysis of a different chlorophenyl-thiazole derivative and is presented for illustrative purposes. The asterisk () indicates an interaction specific to that molecule; for this compound, F···H interactions would be analyzed instead.*
Prediction of Electronic Properties and Reactivity Descriptors
A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific computational and theoretical studies focused on the electronic properties and reactivity descriptors of this compound. While this compound is documented as a chemical intermediate in the synthesis of p38 kinase inhibitors, detailed quantum chemical calculations to elucidate its molecular orbital characteristics and reactivity have not been published in the available public domain.
Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for predicting the behavior of molecules. Such studies on thiazole and phenol derivatives typically involve optimizing the molecular geometry to its lowest energy state. From this optimized structure, a wealth of electronic information can be derived.
For a molecule like this compound, a theoretical investigation would typically yield data for the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial, as EHOMO relates to the molecule's ability to donate electrons, while ELUMO indicates its capacity to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
From these fundamental energies, a series of global reactivity descriptors can be calculated to provide a more nuanced understanding of the molecule's chemical behavior. These descriptors, derived from conceptual DFT, quantify various aspects of reactivity.
Had the data been available, it would be presented as follows:
Table 1: Predicted Frontier Molecular Orbital Properties (Note: The following is a representative table. No published data is available for this specific compound.)
| Parameter | Value (eV) |
|---|---|
| Energy of HOMO (EHOMO) | Data not available |
| Energy of LUMO (ELUMO) | Data not available |
| HOMO-LUMO Energy Gap (ΔE) | Data not available |
Table 2: Predicted Global Reactivity Descriptors (Note: The following is a representative table. No published data is available for this specific compound.)
| Descriptor | Formula | Value |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Data not available |
| Electron Affinity (A) | A ≈ -ELUMO | Data not available |
| Absolute Electronegativity (χ) | χ = (I + A) / 2 | Data not available |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Data not available |
| Absolute Hardness (η) | η = (I - A) / 2 | Data not available |
| Absolute Softness (σ) | σ = 1 / η | Data not available |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Data not available |
In the absence of specific research on this compound, any discussion of its electronic properties or the generation of data tables would be purely speculative. Therefore, to maintain scientific accuracy, this article cannot provide detailed research findings on this topic.
Investigation of Biological Target Interactions and Mechanistic Insights for 2 Fluoro 4 2 Methyl 1,3 Thiazol 4 Yl Phenol Analogues
In Vitro Enzyme Inhibition Studies
The inhibitory potential of thiazole-phenol analogues has been evaluated against a range of enzymes implicated in various physiological and pathological processes.
Half-maximal Inhibitory Concentration (IC50) Determination in Cell-Free Systems
Cell-free enzymatic assays are crucial for determining the direct inhibitory potency of compounds against specific enzyme targets. Thiazole-containing analogues have demonstrated significant inhibitory activity against several enzymes, including tyrosinase, DNA gyrase, and protein kinase CK2.
Notably, a bis-thiazole derivative, 4-[bis(thiazol-2-ylamino)methyl]phenol, exhibited potent tyrosinase inhibitory activity with an IC50 value of 29.71 µM, which is significantly more potent than the standard inhibitor kojic acid (IC50 = 72.27 µM). mdpi.com Another study on 1,3,4-thiadiazole (B1197879) derivatives bearing Schiff base moieties identified a compound with an exceptionally low IC50 value of 0.036 µM against tyrosinase. nih.gov
In the context of antibacterial research, morpholine-based thiazole (B1198619) derivatives have been identified as potent DNA gyrase inhibitors. Several analogues displayed IC50 values equal to or better than the reference drug ciprofloxacin (B1669076) (4.32 µg/ml), with the most potent compound showing an IC50 of 3.52 µg/ml. als-journal.com Furthermore, a novel class of 2-amino-4-(2,4-dihydroxyphenyl)thiazole based inhibitors was discovered with low micromolar antigyrase activity. researchgate.net
Thiazole derivatives have also been investigated as protein kinase inhibitors. Derivatives of 1,3-thiazole-5-carboxylic acid were identified as inhibitors of protein kinase CK2, with the most active compound displaying an IC50 value of 0.4 µM. nih.govresearchgate.net Another study on 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives found a compound that effectively inhibited both CK2 and GSK3β with IC50 values of 1.9 µM and 0.67 µM, respectively. nih.gov
While the thiazole scaffold is versatile, specific IC50 data for analogues of 2-Fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol against α-amylase and PARP1/2 were not prominently available in the reviewed literature.
Reversibility and Inhibition Mechanism Analysis
Understanding the mechanism of enzyme inhibition is key to characterizing the interaction between an inhibitor and its target. Kinetic studies on various thiazole analogues have revealed different modes of inhibition, including competitive, non-competitive, and mixed-type.
For instance, the tyrosinase inhibitor 4-[bis(thiazol-2-ylamino)methyl]phenol was identified as a competitive inhibitor, suggesting it binds to the active site of the enzyme, thereby preventing substrate binding. mdpi.com In contrast, kinetic studies on other tyrosinase inhibitors, such as certain 1,3,4-thiadiazole derivatives, revealed an uncompetitive inhibition mechanism. nih.gov A study on benzothiazole-based selones found a mixed-type inhibition mechanism for tyrosinase. acs.org
The analysis of cholinesterase inhibitors with a thiazole scaffold has also shown varied mechanisms. For example, certain thiazolylhydrazone derivatives were determined to be reversible, mixed-type inhibitors of acetylcholinesterase (AChE). nih.gov This indicates the compounds can bind to both the free enzyme and the enzyme-substrate complex. Reversible inhibition is often considered advantageous as it can lead to a lower risk of side effects compared to irreversible inhibition.
Receptor Binding Assays (e.g., mGluR5 antagonists)
Analogues featuring the thiazole scaffold have been explored as modulators of G-protein coupled receptors, such as the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov This receptor is a target for treating various central nervous system disorders.
In vitro efficacy assays measuring the antagonism of glutamate-mediated mobilization of internal calcium are used to determine the potency of these compounds. A study focused on synthesizing analogues of Fenobam, a known mGluR5 antagonist, evaluated their activity at the mGluR5 receptor. nih.gov While many of the novel tetrahydropyrimidinone analogues showed weak efficacy, certain compounds with meta-substitutions on the phenyl ring possessed low nanomolar IC50 values. For example, the 3-chloro substituted analogue demonstrated an IC50 value nearly identical to that of Fenobam. nih.gov
Another study synthesized novel thiazole-containing derivatives and evaluated their binding affinity for mGluR5. nih.gov The compound with the highest affinity, (E)-3-((2-(Fluoromethyl)thiazol-4-yl)ethynyl)cyclohex-2-enone O-methyl oxime (FTECMO), exhibited a Ki of 5.5 nM. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Computational methods such as molecular docking and dynamics simulations provide invaluable insights into how these inhibitor analogues bind to their protein targets at an atomic level. These techniques help in predicting binding affinity and identifying the key interactions that stabilize the ligand-protein complex.
Binding Affinity Prediction
Molecular docking studies predict the binding energy of a ligand within the active site of a target protein, with more negative scores typically indicating stronger binding affinity. Such in silico approaches have been widely used to rationalize the observed in vitro activity of thiazole derivatives and to guide the design of more potent inhibitors. researchgate.netresearchgate.net
For example, docking studies of morpholine-based thiazole derivatives against DNA gyrase indicated a better binding affinity for the active site compared to the standard drug ciprofloxacin. als-journal.com Similarly, docking simulations of 1,3,4-thiadiazole derivatives showed a strong binding affinity to mushroom tyrosinase. nih.gov In a study of heterocyclic sulfide (B99878) derivatives containing a thymol (B1683141) moiety, molecular docking revealed a strong binding affinity to the mushroom tyrosinase enzyme. exlibrisgroup.com
Identification of Key Interacting Residues and Binding Modes
Beyond predicting affinity, molecular docking reveals the specific binding mode and the key amino acid residues involved in the interaction. These interactions often include hydrogen bonds, hydrophobic interactions, and π-stacking, which are critical for the inhibitor's potency and selectivity.
Docking studies of thiazole-based inhibitors with DNA gyrase have shown that these compounds occupy the same active pocket as known inhibitors like ciprofloxacin. als-journal.com The analysis of thiazole derivatives targeting the GyrB subunit of DNA gyrase highlighted systematic hydrogen bond interactions with crucial residues like Asp81 and Ser121 in the ATP-binding site, which are essential for enzymatic function. researchgate.net
In the case of tyrosinase, docking simulations suggest that inhibitors can bind to the active site, often interacting with the copper ions and key histidine residues within the catalytic center. exlibrisgroup.comresearchgate.net For some inhibitors, the thymol portion embeds in the active site cavity, while for others, the heterocyclic part of the molecule approaches the catalytic center. exlibrisgroup.com The phenolic hydroxyl group is often identified as a key active group, participating in crucial interactions within the binding pocket. nih.gov
Structure-Activity Relationship (SAR) Studies at the Molecular Level
The exploration of the chemical space around the this compound core has been instrumental in identifying key structural motifs that dictate biological efficacy. These studies typically involve the synthesis of a library of related compounds and the subsequent evaluation of their biological effects, allowing for a detailed correlation between structural changes and activity outcomes.
Elucidation of Pharmacophore Features
Pharmacophore modeling for thiazole-containing compounds, particularly those with a phenolic component, has highlighted a constellation of crucial features necessary for potent biological interaction. A common pharmacophore model for such inhibitors often includes a hydrogen bond acceptor, a hydrogen bond donor, and multiple aromatic regions. lew.ro
For analogues of this compound, the key pharmacophoric elements can be dissected as follows:
Phenolic Hydroxyl Group: The hydroxyl (-OH) group on the phenol (B47542) ring is a critical hydrogen bond donor. Its ability to form hydrogen bonds with amino acid residues in a target protein's binding pocket is often a primary determinant of affinity. The acidity of this proton can also play a role in the interaction.
Thiazole Ring: The thiazole moiety serves as a versatile structural element. It can participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom), and its aromatic character allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The sulfur atom can also engage in specific interactions within the binding site.
Aromatic Rings: Both the phenol and the thiazole rings contribute to the aromatic character of the molecule. These rings are crucial for establishing hydrophobic and van der Waals interactions within the target's binding pocket. The relative orientation of these two rings is often a key factor in achieving optimal binding.
Methyl Group: The methyl group at the 2-position of the thiazole ring can influence the molecule's steric profile and lipophilicity. It can fit into small hydrophobic pockets within the binding site, potentially enhancing binding affinity.
A generalized pharmacophore model for this class of compounds would therefore feature a hydrogen bond donor (phenol -OH), a hydrogen bond acceptor (thiazole nitrogen and/or fluorine), and two aromatic/hydrophobic regions (the phenol and thiazole rings).
Impact of Substituent Effects on Binding and Activity
The systematic substitution at various positions of the this compound scaffold has provided a granular understanding of how different chemical groups influence biological activity.
Substitutions on the Phenol Ring:
The nature and position of substituents on the phenol ring can dramatically alter binding affinity and activity.
Halogens: The introduction of halogens, such as fluorine, can have multiple effects. Due to its high electronegativity, a fluorine atom can increase the acidity of the phenolic hydroxyl group, potentially leading to stronger hydrogen bonding interactions. nih.gov The small size of fluorine allows it to act as a bioisostere of a hydrogen atom, often with minimal steric hindrance. researchgate.net However, the position of the halogen is critical. For instance, in some related series of dual aromatase–sulfatase inhibitors, ortho-halogenated derivatives showed different potency compared to meta-halogenated compounds. nih.gov
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents on the phenyl ring is a key determinant of activity. In studies of related 4-phenylthiazole (B157171) analogues, electron-donating groups on the aromatic ring were generally well-tolerated. In contrast, for some antimicrobial thiazoles, electron-withdrawing groups like nitro and fluoro at the para position exhibited maximum inhibition. mdpi.com
The following table summarizes the general impact of substitutions on the phenolic ring of related thiazole derivatives:
| Position of Substitution | Type of Substituent | General Impact on Activity |
| Ortho to -OH | Fluorine | Can enhance acidity and hydrogen bonding potential. |
| Para to Thiazole | Electron-withdrawing (e.g., -NO2, -F) | Often increases antimicrobial activity in certain series. mdpi.com |
| Para to Thiazole | Electron-donating (e.g., -OCH3) | Can be well-tolerated and may enhance activity in other contexts. |
Modifications of the Thiazole Ring and its Substituents:
Alterations to the thiazole ring and its methyl substituent have also been explored to probe the SAR.
Methyl Group at C2: The methyl group at the 2-position of the thiazole can be replaced with other small alkyl groups or hydrogen. The optimal size and lipophilicity of this substituent depend on the specific topology of the target's binding pocket.
Substitutions at C5 of the Thiazole: In some related thiazole series, substitution at the 5-position of the thiazole ring can significantly impact activity. For example, in a series of anticancer agents, replacing the thiazole with other heterocyclic rings was investigated to extend the SAR. nih.gov
The table below illustrates the effects of modifications to the thiazole moiety in analogous compound series:
| Modification | Specific Change | Observed Effect on Activity |
| C2-Substituent | Replacement of methyl with H or larger alkyls | Activity is sensitive to the size and lipophilicity of the substituent. |
| Thiazole Ring | Isosteric replacement with other heterocycles (e.g., oxazole, pyrazole) | Can lead to significant changes in activity, highlighting the importance of the thiazole scaffold. nih.gov |
Pre Clinical Lead Optimization and Drug Discovery Research Paradigms Utilizing 2 Fluoro 4 2 Methyl 1,3 Thiazol 4 Yl Phenol Scaffolds
Strategies for Potency and Selectivity Enhancement
Lead optimization of compounds derived from the 2-fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol scaffold focuses on systematically modifying its structure to improve biological potency and selectivity towards a specific target. nih.gov Structure-activity relationship (SAR) studies are crucial in guiding these modifications. For instance, in the development of thiazole (B1198619) derivatives as inhibitors of specific enzymes like Vascular Adhesion Protein-1 (VAP-1) or 5-lipoxygenase (5-LOX), even minor structural changes have been shown to significantly impact inhibitory activity. nih.govrsc.org
Key strategies for enhancing potency and selectivity include:
Modification of the Phenyl Ring: Altering the substitution pattern on the phenolic ring can profoundly influence biological activity. Introduction of different halogen atoms (e.g., chlorine, bromine) or moving the existing fluorine atom to other positions can modulate the electronic properties and binding interactions of the molecule with its target. nih.gov For example, studies on dual aromatase-sulfatase inhibitors showed that di-halogenated derivatives were significantly more potent than their mono-halogenated counterparts. nih.gov
Substitution on the Thiazole Ring: The methyl group at the 2-position of the thiazole ring is a key site for modification. Replacing it with larger or more complex moieties can explore additional binding pockets within the target protein, potentially increasing both potency and selectivity. nih.gov
Elaboration of the Core Scaffold: Extending the scaffold by adding linkers and other functional groups can lead to new interactions with the biological target. In the design of c-Met kinase inhibitors, for example, thiazole carboxamide scaffolds were systematically optimized, leading to compounds with high potency. nih.gov Similarly, creating thiazole-based stilbene (B7821643) analogs has yielded potent DNA topoisomerase IB inhibitors. nih.gov
The systematic exploration of these modifications allows medicinal chemists to fine-tune the pharmacological profile of the lead compound, aiming for an optimal balance of high potency and minimal off-target effects.
Table 1: Impact of Structural Modifications on the Potency of Thiazole Derivatives
Parent Scaffold/Compound Modification Target Resulting Potency (IC50) Reference Thiazole Derivative Addition of Guanidine Group Human VAP-1 230 nM mdpi.com m-Fluoro Phenyl Sulfamate Derivative Addition of a second m-Fluoro group Aromatase 1.3 nM (from 39 nM) nih.gov m-Chloro Phenyl Sulfamate Derivative Addition of a second m-Chloro group Aromatase 0.6 nM (from 18 nM) nih.gov 2-Amino-4-aryl Thiazole p-Fluoro substitution on aryl group 5-LOX ~10 µM cambridgemedchemconsulting.com
Rational Design Approaches (e.g., Bioisosteric Replacements)
Rational design plays a pivotal role in modern drug discovery, allowing for more targeted and efficient lead optimization. drugdesign.org One powerful strategy is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. nih.gov Bioisosteric replacement is often used to address liabilities in a lead compound, such as poor metabolic stability, while maintaining or improving its potency. researchgate.netnih.gov
Examples of phenol (B47542) bioisosteres that could be applied to this scaffold include:
NH-acidic heterocycles: Groups such as indazoles, benzimidazolones, and pyridones can mimic the hydrogen-bonding capabilities of the phenol while being less susceptible to glucuronidation. researchgate.netnih.gov
CF2H group: The difluoromethyl group has been proposed as a non-classical bioisostere for the hydroxyl group, as it can act as a similar hydrogen bond donor. cambridgemedchemconsulting.com
By employing such rational design strategies, medicinal chemists can proactively address potential developmental issues, accelerating the progression of promising lead compounds derived from the this compound scaffold. nih.gov
Future Directions and Emerging Research Avenues for 2 Fluoro 4 2 Methyl 1,3 Thiazol 4 Yl Phenol Derivatives
Development of Novel Synthetic Methodologies
The exploration of the full potential of 2-Fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol derivatives is intrinsically linked to the development of versatile and efficient synthetic strategies. While classical methods for thiazole (B1198619) synthesis, such as the Hantzsch reaction, provide a foundational approach, future efforts will likely focus on more modern and sophisticated techniques to enable rapid diversification and the creation of extensive compound libraries.
Emerging trends in heterocyclic synthesis that could be applied to this scaffold include:
Visible-Light Photocatalysis: This green and sustainable approach allows for the formation of complex heterocyclic systems under mild conditions. nih.govptfarm.pl Photocatalytic methods could be employed for C-H functionalization of the thiazole or phenol (B47542) ring, or for the construction of the thiazole ring itself from readily available precursors. nih.govptfarm.pl
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and facile scalability. tandfonline.comnih.gov Implementing flow chemistry for the synthesis of this compound derivatives could streamline the production of analog libraries for screening purposes. tandfonline.comnih.gov
C-H Activation: Direct functionalization of C-H bonds is a powerful tool for molecular editing. nih.govnih.gov Palladium-catalyzed regioselective C-H activation could be used to introduce a wide range of substituents at various positions on both the thiazole and phenol rings, enabling a detailed exploration of the structure-activity relationship (SAR). nih.govnih.gov
Combinatorial and Solid-Phase Synthesis: To rapidly generate a large number of diverse analogs, combinatorial and solid-phase synthesis strategies are invaluable. imist.maresearchgate.net These techniques would allow for the systematic variation of substituents on the core scaffold, facilitating the identification of compounds with optimized biological activity. imist.maresearchgate.net
| Synthetic Methodology | Potential Advantages for Derivative Synthesis |
| Visible-Light Photocatalysis | Mild reaction conditions, high functional group tolerance, access to unique reactive intermediates. |
| Flow Chemistry | Improved reaction efficiency and safety, ease of scale-up, potential for multi-step telescoped synthesis. |
| C-H Activation | Atom-economical, allows for late-stage functionalization, regioselective introduction of substituents. |
| Combinatorial Synthesis | Rapid generation of large and diverse compound libraries for high-throughput screening. |
Exploration of Undiscovered Biological Targets and Mechanisms
The thiazole nucleus is a well-established pharmacophore present in a wide array of clinically used drugs with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. nih.govacs.orgnih.gov The this compound scaffold, with its specific substitution pattern, holds the potential to interact with a multitude of biological targets, many of which may be currently unexplored for this particular chemical class.
Future research should focus on a broad-based pharmacological profiling of derivatives to uncover novel biological activities. Key areas of investigation could include:
Kinase Inhibition: Many thiazole-containing compounds are known to be potent kinase inhibitors. Derivatives of this compound could be screened against a panel of kinases to identify potential anticancer or anti-inflammatory agents. mdpi.com
Antimicrobial Targets: The thiazole ring is a key component of several antibacterial and antifungal drugs. mdpi.com Future studies could explore the potential of these derivatives to inhibit essential bacterial or fungal enzymes, such as DNA gyrase, fatty acid synthases (FabH), or superoxide dismutase. imist.mamdpi.com
Metabolic Enzymes: Thiazole derivatives have shown promise as modulators of metabolic pathways. acs.org Investigating the effects of these compounds on enzymes involved in glucose metabolism or lipid synthesis could lead to new treatments for diabetes or metabolic syndrome.
Neurotransmitter Receptors: The structural features of the scaffold may allow for interaction with receptors in the central nervous system. Screening against a panel of neurotransmitter receptors could uncover potential treatments for neurological or psychiatric disorders.
Unraveling the precise mechanism of action for any identified bioactive compounds will be crucial. This will involve a combination of biochemical assays, cell-based studies, and advanced molecular biology techniques to identify the direct molecular targets and the downstream signaling pathways that are affected.
Advanced Computational Modeling for De Novo Design and Optimization
In silico methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of new drug candidates. For derivatives of this compound, a variety of computational approaches can be employed to accelerate the discovery process and to gain a deeper understanding of their structure-activity relationships.
Future computational studies could involve:
Molecular Docking: This technique can be used to predict the binding mode and affinity of derivatives to the active site of known or newly identified biological targets. nih.govacs.org This information can guide the design of new analogs with improved potency and selectivity. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of derivatives with their biological activity. ptfarm.plnih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. ptfarm.plnih.gov
Pharmacophore Modeling: This approach identifies the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are essential for biological activity. sciepub.com Pharmacophore models can be used to search virtual libraries for new compounds with the desired features or to guide the design of novel scaffolds. sciepub.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to understand the stability of the binding and the role of specific interactions. nih.gov
| Computational Method | Application in Derivative Design and Optimization |
| Molecular Docking | Predicts binding modes and affinities to guide lead optimization. |
| QSAR | Establishes correlations between chemical structure and biological activity to predict the potency of new analogs. |
| Pharmacophore Modeling | Identifies essential structural features for activity to guide the design of novel compounds. |
| Molecular Dynamics | Simulates the dynamic interactions between a ligand and its target to assess binding stability. |
Integration with High-Throughput Screening for New Research Leads
High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds against a specific biological target or in a phenotypic assay. The integration of HTS with a well-designed library of this compound derivatives is a critical step in identifying new research leads.
Future HTS campaigns could be designed to:
Screen against Diverse Target Classes: A library of derivatives could be screened against a broad range of targets, including enzymes, receptors, and ion channels, to identify unexpected biological activities.
Utilize Phenotypic Screening: In addition to target-based screening, phenotypic screening in relevant cell-based models can identify compounds that produce a desired biological effect without prior knowledge of the molecular target. This can lead to the discovery of compounds with novel mechanisms of action.
Develop Miniaturized and Automated Assays: To increase the efficiency and reduce the cost of screening, miniaturized and automated assay formats can be developed. This allows for the testing of a larger number of compounds and concentrations.
Follow-up on Hits: A robust hit-to-lead process is essential to follow up on the initial screening hits. This involves confirming the activity, determining the potency and selectivity, and establishing a preliminary structure-activity relationship.
By combining innovative synthetic methodologies, broad biological screening, advanced computational modeling, and high-throughput screening, the full therapeutic potential of this compound derivatives can be systematically explored, paving the way for the discovery of the next generation of drugs and chemical probes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Fluoro-4-(2-methyl-1,3-thiazol-4-yl)phenol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling a fluorinated phenol derivative with a 2-methyl-1,3-thiazole moiety. For example, Grignard reagents (e.g., phenylmagnesium bromide) can facilitate nucleophilic substitution under anhydrous ether solvents at controlled temperatures (e.g., 0–25°C). Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical to achieving >95% purity . Optimization should focus on solvent polarity, catalyst selection (e.g., palladium for cross-coupling), and reaction time to minimize by-products like unreacted thiazole intermediates.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm the presence of the fluorine atom (δ ~120–130 ppm in 19F NMR) and thiazole protons (δ 7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) should match the molecular ion peak (e.g., [M+H]+ at m/z calculated for C10H9FNOS: 210.0393). Single-crystal X-ray diffraction (as in ) can resolve bond angles and confirm the spatial arrangement of the fluorine and thiazole groups .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer : HPLC with UV detection (λ = 254 nm) is recommended for quantifying impurities. Stability studies should involve accelerated degradation tests under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C) monitored via LC-MS to identify degradation products (e.g., hydrolysis of the thiazole ring or defluorination) .
Advanced Research Questions
Q. How does the thiazole ring influence the compound’s bioactivity in neurological models?
- Methodological Answer : The 2-methyl-1,3-thiazole group is structurally analogous to MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), a known mGluR5 antagonist. To evaluate bioactivity, use radioligand binding assays with mGluR5-expressing cell lines (IC50 determination) and in vivo models (e.g., MPTP-induced Parkinsonian primates) to assess dopamine neuron protection. Compare results with thiazole-modified analogs to isolate the fluorine’s role in blood-brain barrier penetration .
Q. What experimental strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer : Discrepancies may arise from differences in stereochemical purity or metabolite interference . Perform metabolite profiling (via liver microsomes and LC-MS/MS) to identify active/inactive derivatives. Use isothermal titration calorimetry (ITC) to quantify binding affinities under standardized buffer conditions (pH 7.4, 25°C) and compare with literature values .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using mGluR5 crystal structures (PDB ID: 6N51) to predict interactions between the fluorine-thiazole scaffold and receptor subdomains (e.g., allosteric binding pockets). Validate predictions via site-directed mutagenesis of key residues (e.g., Pro655 or Tyr659) and measure changes in IC50 using calcium flux assays .
Q. What in vivo models are appropriate for studying pharmacokinetics and toxicity?
- Methodological Answer : Use Sprague-Dawley rats for preliminary ADME studies: administer the compound intravenously (1–5 mg/kg) and collect plasma/tissue samples at intervals (0–24h). Analyze via LC-MS/MS to calculate clearance (Cl) and volume of distribution (Vd). For neurotoxicity, assess glial activation (GFAP staining) and dopaminergic neuron loss in MPTP-treated mice .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
